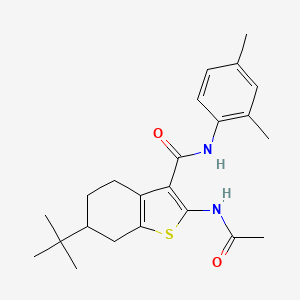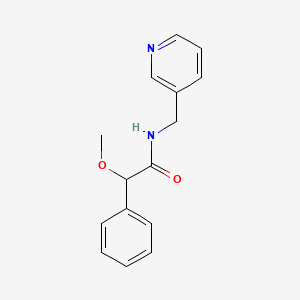![molecular formula C28H25N3O2 B3933503 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B3933503.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide, also known as BMS-986001, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer, autoimmune diseases, and viral infections.
Mécanisme D'action
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression. By inhibiting BET proteins, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide can disrupt the expression of genes that are critical for the survival and proliferation of cancer cells, as well as the replication of viruses.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to have anti-inflammatory effects in autoimmune diseases, by reducing the production of pro-inflammatory cytokines. In viral infections, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide can inhibit the replication of the virus, leading to a reduction in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide is its potency and specificity for BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the development of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide. One area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another potential application is the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide in the treatment of inflammatory bowel disease, which has been shown to be associated with dysregulation of BET proteins. Finally, further studies are needed to explore the potential use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide in the treatment of other viral infections, such as influenza or Zika virus.
Applications De Recherche Scientifique
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has been extensively studied for its potential use in the treatment of cancer, autoimmune diseases, and viral infections. In preclinical studies, this compound has shown potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-27(26-12-6-10-21-7-4-5-11-25(21)26)29-23-13-15-24(16-14-23)30-17-19-31(20-18-30)28(33)22-8-2-1-3-9-22/h1-16H,17-20H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIAXVCNIUYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)
![ethyl 2-benzyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B3933432.png)
![2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B3933442.png)
![5-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3933455.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,4,5-triethoxybenzamide](/img/structure/B3933464.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)prolinamide](/img/structure/B3933470.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933477.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3933484.png)
![1-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide](/img/structure/B3933486.png)

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B3933507.png)

![propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3933522.png)